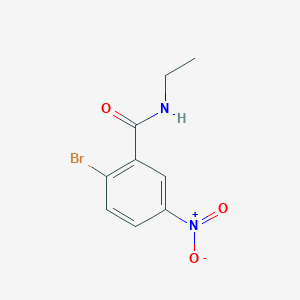

2-Bromo-N-ethyl-5-nitro-benzamide

Description

Properties

Molecular Formula |

C9H9BrN2O3 |

|---|---|

Molecular Weight |

273.08 g/mol |

IUPAC Name |

2-bromo-N-ethyl-5-nitrobenzamide |

InChI |

InChI=1S/C9H9BrN2O3/c1-2-11-9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,2H2,1H3,(H,11,13) |

InChI Key |

MDZPWLZWLAYWEA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Enzyme Inhibition : 2-Bromo-N-ethyl-5-nitro-benzamide has been studied for its potential as an inhibitor of various enzymes, which is critical in drug development. The nitro group enhances its biological activity through redox reactions, making it a candidate for therapeutic applications against diseases involving enzyme dysregulation.

- Anti-inflammatory and Anticancer Properties : Similar compounds have demonstrated anti-inflammatory and anticancer activities. Research indicates that this compound may exhibit similar properties, potentially modulating pathways involved in inflammation and cancer cell proliferation.

2. Organic Synthesis

- Intermediate in Synthesis : This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic chemistry.

- Building Block for Complex Molecules : The structural features of this compound enable its use as a building block for synthesizing other biologically active compounds.

| Application Area | Description | References |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor of enzymes relevant in drug development; enhances biological activity. | |

| Anti-inflammatory | May possess anti-inflammatory properties similar to related compounds. | |

| Anticancer Activity | Investigated for anticancer effects; may induce apoptosis in cancer cells. | |

| Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules. |

Case Studies

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various benzamide derivatives on cyclooxygenase enzymes. Results indicated that structural modifications similar to those in this compound could enhance inhibitory effects on these enzymes, which are crucial in inflammatory responses.

Case Study 2: Anticancer Potential

Research explored the anticancer potential of nitro-substituted benzamides, suggesting that compounds with similar structures could induce apoptosis through mechanisms such as cell cycle arrest. This aligns with findings related to this compound's potential therapeutic applications.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences and similarities between 2-Bromo-N-ethyl-5-nitro-benzamide and related compounds:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Br (C2), NO₂ (C5), N-Et | C₉H₉BrN₂O₃ | ~287.08 (estimated) | Ortho bromine and para nitro; ethyl amide enhances lipophilicity. |

| 5-Bromo-2-chloro-N-ethylbenzamide | Br (C5), Cl (C2), N-Et | C₉H₉BrClNO | 262.53 | Dual halogens (Br and Cl); chloro as a better leaving group than nitro. |

| 3-Bromo-5-nitrobenzamide (CAS 54321-80-1) | Br (C3), NO₂ (C5) | C₇H₅BrN₂O₃ | 245.03 | Meta-substituted bromine; no alkyl amide, reducing steric hindrance. |

| 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide | Br (C2), NO₂ (C5), OMe (C2'), Acetamide | C₉H₉BrN₂O₄ | 289.08 | Methoxy group increases polarity; acetamide vs. ethyl amide alters LogP. |

| 4-Bromo-N-ethyl-5-methoxy-2-nitrobenzenamine | Br (C4), NO₂ (C2), OMe (C5), N-Et | C₉H₁₀BrN₂O₃ | 283.10 | Methoxy (electron-donating) counterbalances nitro’s electron withdrawal. |

Physicochemical Properties

- Melting Points: Brominated analogs generally exhibit higher melting points than chlorinated ones due to stronger van der Waals forces.

- Lipophilicity (LogP) : The ethyl amide in this compound likely reduces LogP compared to bulkier groups (e.g., acetamide in : LogP = 1.7) .

- Reactivity : The nitro group’s electron-withdrawing nature makes the benzene ring less reactive toward electrophilic substitution but may enhance stability in radical reactions. In contrast, chloro-substituted analogs (e.g., 5-Bromo-2-chloro-N-ethylbenzamide) are more reactive in nucleophilic substitutions .

Key Research Findings

Halogen Effects : Iodo derivatives (e.g., 3j, 3m) exhibit higher yields and melting points than bromo analogs, likely due to enhanced intermolecular interactions .

Amide Group Influence : Ethyl amides balance lipophilicity and solubility, making them preferable in drug design over bulkier groups (e.g., acetamide in ) .

Q & A

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. THF) on conformational stability .

- Hammett Analysis : Correlate σ values of substituents (Br, NO) with reaction rates to quantify electronic contributions .

How can conflicting solubility data in polar aprotic solvents be resolved for this compound?

Advanced Research Question

Discrepancies often stem from polymorphic forms or hydrate formation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.